N-(2,3-dimethylphenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
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Description
N-(2,3-dimethylphenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C27H28N2O3 and its molecular weight is 428.532. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Karmakar et al. (2007) studied the structural aspects of two amide-containing isoquinoline derivatives, focusing on their ability to form gels or crystalline solids when treated with different mineral acids. They also explored the fluorescence properties of these compounds, providing insights into their potential applications in material science and sensor technologies Karmakar, A., Sarma, R., & Baruah, J. (2007).
Synthesis and Chemical Transformations
Raju (2008) detailed the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are important intermediates for the synthesis of 1,2,3,4-tetrahydroisoquinolines. This work contributes to the field of organic synthesis by providing methods for generating key intermediates for further chemical transformations Raju, B. (2008).
Binding Characteristics and Pharmacological Potential
Chaki et al. (1999) investigated the binding characteristics of a novel and selective ligand for peripheral benzodiazepine receptors, highlighting its potential for elucidating physiological relevance and therapeutic applications in neuropsychiatric disorders Chaki, S., et al. (1999).
Synthesis Techniques and Analgesic Activities
Yusov et al. (2019) synthesized cyclocondensation products with potential analgesic effects, demonstrating the pharmaceutical applications of these compounds in pain management Yusov, A. S., et al. (2019).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-18-9-6-12-24(20(18)3)28-26(30)17-32-25-13-7-11-23-22(25)14-15-29(27(23)31)16-21-10-5-4-8-19(21)2/h4-13H,14-17H2,1-3H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCKIJPNGRUFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.